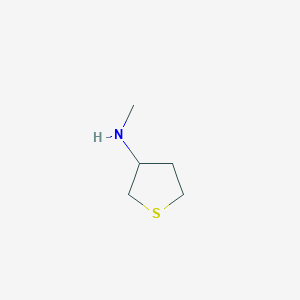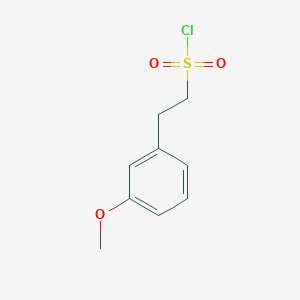
2-Iodo-5-methylpyridin-3-ol
Descripción general
Descripción
2-Iodo-5-methylpyridin-3-ol is a halogenated heterocyclic compound with the molecular formula C₆H₆INO and a molecular weight of 235.02 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and a hydroxyl group on the pyridine ring makes this compound interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methylpyridin-3-ol can be achieved through several methods. One common approach involves the iodination of 5-methylpyridin-3-ol using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction typically occurs under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-5-methylpyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the pyridine ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom with other functional groups.
Major Products Formed
Substituted Pyridines: Depending on the reagents used, various substituted pyridines can be formed.
Oxidized Derivatives: Oxidation reactions can yield ketones or aldehydes.
Aplicaciones Científicas De Investigación
2-Iodo-5-methylpyridin-3-ol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Iodo-5-methylpyridin-3-ol depends on its specific application. In chemical reactions, the iodine atom and hydroxyl group play crucial roles in facilitating various transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used . In biological systems, it may interact with specific enzymes or receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-iodo-5-methylpyridin-3-ol
- 6-Iodo-5-methoxypyridin-3-ol
- 3-Iodo-5-(trifluoromethyl)pyridin-2-ol
- 3-Iodo-5-nitropyridin-4-ol
- 3-Iodo-5-methyl-pyridin-2-ylamine
Uniqueness
2-Iodo-5-methylpyridin-3-ol is unique due to the presence of both an iodine atom and a hydroxyl group on the pyridine ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-iodo-5-methylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZKPVYFTVDMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid](/img/structure/B3169008.png)
![1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3169017.png)
![3-{[(4-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B3169027.png)



![2-[2-(2-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B3169053.png)

